molecular formula C11H10BrNO3 B1414444 Ethyl 2-bromo-6-cyano-4-methoxybenzoate CAS No. 1807080-78-9

Ethyl 2-bromo-6-cyano-4-methoxybenzoate

Cat. No.: B1414444
CAS No.: 1807080-78-9
M. Wt: 284.11 g/mol
InChI Key: UVHHRSFZXLWCIE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-cyano-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-6-cyano-4-methoxybenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and esterification of appropriate starting materials. One common method involves the bromination of 4-methoxybenzoic acid, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves esterification with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-cyano-4-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid or base solutions under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-amino-6-cyano-4-methoxybenzoate.

    Hydrolysis: Formation of 2-bromo-6-cyano-4-methoxybenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-6-cyano-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-cyano-4-methoxybenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The cyano group can participate in various reactions, such as reduction to form amines, which can further react to form more complex structures.

Comparison with Similar Compounds

Ethyl 2-bromo-6-cyano-4-methoxybenzoate can be compared with similar compounds such as:

    Ethyl 2-bromo-4-methoxybenzoate:

    Ethyl 2-cyano-4-methoxybenzoate: Lacks the bromine atom, which influences its chemical behavior in substitution reactions.

    Ethyl 2-bromo-6-cyano-4-hydroxybenzoate:

The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

ethyl 2-bromo-6-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-7(6-13)4-8(15-2)5-9(10)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHHRSFZXLWCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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